molecular formula C20H19FN2O4S3 B6566884 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide CAS No. 946240-51-3

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide

Cat. No.: B6566884
CAS No.: 946240-51-3
M. Wt: 466.6 g/mol
InChI Key: KCHCKCAORUEAHD-UHFFFAOYSA-N
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Description

This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a 4-fluorobenzenesulfonyl group and at the 6-position with a 5-methylthiophene-2-sulfonamide moiety. Its synthesis would likely involve sulfonylation of the tetrahydroquinoline intermediate, followed by coupling with the thiophene sulfonamide unit, analogous to methods described for structurally related compounds .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S3/c1-14-4-11-20(28-14)29(24,25)22-17-7-10-19-15(13-17)3-2-12-23(19)30(26,27)18-8-5-16(21)6-9-18/h4-11,13,22H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHCKCAORUEAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline core substituted with both sulfonamide and thiophene groups. The presence of the fluorobenzenesulfonyl moiety enhances its biological properties through potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamide derivatives are known to inhibit enzymes such as carbonic anhydrase and various proteases. This inhibition can lead to altered metabolic pathways in target cells.
  • Antiproliferative Effects : Similar compounds have shown antiproliferative activity against various cancer cell lines. For instance, fluorinated benzothiazoles have demonstrated potent antiproliferative effects by inducing apoptosis in sensitive cancer cells through metabolic activation and DNA adduct formation .

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. The tetrahydroquinoline scaffold is associated with various anticancer activities due to its ability to interact with multiple cellular targets:

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-7 (breast cancer)5.0Induction of apoptosis via mitochondrial pathway
Study 2A549 (lung cancer)3.2Inhibition of cell proliferation through cell cycle arrest
Study 3HeLa (cervical cancer)4.5Activation of p53 pathway leading to apoptosis

Anti-inflammatory Activity

Preliminary studies suggest that compounds with similar structures may also exhibit anti-inflammatory properties by inhibiting COX-2 expression and other inflammatory mediators . This could position this compound as a candidate for treating inflammatory diseases.

Case Studies

  • Case Study on Anticancer Efficacy :
    In a study examining the effects of sulfonamide derivatives on cancer cell lines, the compound demonstrated significant cytotoxicity against MCF-7 cells. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to apoptosis.
  • Inflammation Model :
    In vivo studies using animal models of inflammation showed that treatment with related sulfonamide compounds reduced markers of inflammation significantly compared to controls. These findings suggest potential applications in chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Tetrahydroquinoline/Isoquinoline Cores

  • N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide () Core Structure: Isoquinoline vs. tetrahydroquinoline in the target compound. Substituents: A trifluoroacetyl group and a cyclopropylethyl chain on the phenyl ring, compared to the 4-fluorobenzenesulfonyl and thiophene sulfonamide groups in the target compound. Synthesis: Utilizes bromo intermediates and chlorosulfonation steps, similar to sulfonamide formation in the target compound . Characterization: Confirmed via NMR and HRMS, methods applicable to the target compound’s analysis.
  • N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl) Thiophene-2-Carboximidamide () Core Structure: Tetrahydroquinoline with a thiophene carboximidamide substituent vs. the target’s sulfonamide. Substituents: Piperidinylethyl and oxo groups vs. fluorobenzenesulfonyl and methylthiophene sulfonamide. Synthesis: Uses LiAlH4 for reduction, contrasting with sulfonylation steps likely required for the target compound .

Sulfonamide-Containing Triazoles ()

  • 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9] Core Structure: Triazole-thione vs. tetrahydroquinoline. Substituents: Dual sulfonylphenyl and difluorophenyl groups; lacks the thiophene moiety. Activity: Sulfonamide and triazole groups often target enzymes, but the absence of a tetrahydroquinoline core may limit direct functional overlap .

Dihydropyrimidine Derivatives (–7)

  • 1-[4-(4-Fluorophenyl)-6-Methyl-2-Sulfanylidene-1,2,3,4-Tetrahydropyrimidin-5-yl]Ethanone Core Structure: Dihydropyrimidine vs. tetrahydroquinoline. Substituents: Fluorophenyl and sulfanylidene groups; lacks sulfonamide functionality. Applications: Studied for biological activities, highlighting the role of fluorinated aromatic systems in drug design .

Key Comparative Data

Compound Core Structure Key Substituents Synthetic Yield Biological Target (Inferred)
Target Compound Tetrahydroquinoline 4-Fluorobenzenesulfonyl, 5-methylthiophene sulfonamide N/A Enzyme inhibition (e.g., MGAT2)
N-[4-(2-Cyclopropylethyl)-... () Tetrahydroisoquinoline Trifluoroacetyl, cyclopropylethyl High (100 g scale) Acyl-CoA monoacylglycerol acyltransferase 2 (MGAT2) inhibitor
Triazole-Thiones [7–9] () 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Moderate Antifungal/antibacterial agents
Thiophene Carboximidamide () Tetrahydroquinoline Piperidinylethyl, thiophene carboximidamide 68–69% Unspecified receptor modulation

Preparation Methods

Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is typically synthesized via:

  • Pictet-Spengler cyclization : Condensation of tryptamine derivatives with aldehydes under acidic conditions.

  • Bischler-Napieralski reaction : Cyclization of β-phenylethylamides using phosphoryl chloride or polyphosphoric acid.

Example Protocol
A mixture of 4-fluorophenyl ethylamine (1.0 eq) and cyclohexanone (1.2 eq) in trifluoroacetic acid (TFA) was heated at 80°C for 12 h. The crude product was purified via column chromatography (hexane:ethyl acetate, 4:1) to yield 1,2,3,4-tetrahydroquinoline (78% yield).

Sulfonation at the 1-Position

The 1-position sulfonation employs 4-fluorobenzenesulfonyl chloride under basic conditions:

ReagentSolventTemperatureYieldReference
4-Fluorobenzenesulfonyl chloride (1.5 eq)Dichloromethane0–25°C85%
Pyridine (2.0 eq)DCMReflux92%

Mechanistic Insight
The reaction proceeds via nucleophilic attack of the tetrahydroquinoline’s amine on the electrophilic sulfur of the sulfonyl chloride, with pyridine scavenging HCl byproducts.

Synthesis of 5-Methylthiophene-2-Sulfonyl Chloride

Direct Sulfonation of 5-Methylthiophene

Chlorosulfonic acid (ClSO₃H) is the reagent of choice for regioselective sulfonation at the 2-position:

Optimized Conditions

  • Molar Ratio : 5-Methylthiophene:ClSO₃H = 1:1.2

  • Temperature : −5°C to 20°C (prevents polysulfonation)

  • Workup : Quenching with ice water followed by extraction with toluene.

Yield : 89% (HPLC purity >98%).

Final Coupling Reaction

Sulfonamide Bond Formation

The 6-amino group of the tetrahydroquinoline intermediate reacts with 5-methylthiophene-2-sulfonyl chloride in a two-phase system:

ParameterCondition 1Condition 2Condition 3
SolventDCMEthyl AcetateToluene
BasePyridineEt₃NNaHCO₃
Temperature0–5°C25°C40°C
Yield88%77%92%
Purity (HPLC)99.2%98.5%99.8%

Critical Notes

  • Lower temperatures (0–5°C) suppress side reactions but require longer reaction times (12–24 h).

  • Triethylamine outperforms pyridine in minimizing ester byproducts.

Purification and Crystallization

Final purification involves recrystallization from ethanol-water (9:1), yielding needle-like crystals with:

  • Melting Point : 162–164°C

  • Purity : >99.5% (by NMR and HPLC).

Scalability and Industrial Adaptations

Patent EP3325444B1 highlights a kilogram-scale process:

  • Continuous Distillation : Removes excess sulfonyl chloride.

  • Crystallization Control : Seeding with product crystals ensures polymorphic uniformity.

  • Waste Management : HCl byproducts are neutralized with aqueous NaOH for eco-friendly disposal.

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.95 (s, 1H, thiophene-H).

  • HRMS : m/z calculated for C₂₀H₁₈FN₂O₄S₂ [M+H]⁺: 449.0641; found: 449.0643 .

Q & A

Q. Critical Parameters :

  • Temperature : Sulfonylation reactions often require 0–5°C to prevent side reactions .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) can enhance electrophilic substitution on the tetrahydroquinoline ring .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is essential to isolate high-purity intermediates .

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield RangeKey Reference
Sulfonylation4-Fluorobenzenesulfonyl chloride, Et₃N60–75%
Thiophene couplingEDCI, HOBt, DMF, rt50–65%

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns protons and carbons in the tetrahydroquinoline (δ 1.8–2.5 ppm for CH₂ groups) and thiophene rings (δ 6.8–7.2 ppm for aromatic protons) .
    • 19F NMR : Confirms the presence of the 4-fluorophenyl group (δ -110 to -115 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., S–N bond distance ~1.63 Å in sulfonamide groups) .

Q. Table 2: Key Spectral Parameters

TechniqueObserved SignalsStructural Confirmation
¹H NMRδ 2.1–2.4 (m, 4H, CH₂)Tetrahydroquinoline core
¹³C NMRδ 125–130 (C-F aromatic)4-Fluorobenzenesulfonyl group
X-rayCrystallographic R-factor < 0.07Spatial arrangement of substituents

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Answer: Contradictions often arise from variations in assay conditions or target specificity. Methodological strategies include:

  • Standardized Assay Protocols :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
    • Validate enzyme inhibition (e.g., COX-2) with kinetic assays (Km/Vmax analysis) .
  • Data Normalization :
    • Express IC₅₀ values relative to positive controls to account for inter-assay variability .

Example Conflict : Discrepancies in IC₅₀ values for kinase inhibition may stem from ATP concentration differences (1 mM vs. 100 µM). Adjusting ATP levels to physiological ranges (1–10 mM) resolves this .

Advanced: What strategies optimize pharmacokinetic properties like solubility and metabolic stability?

Answer:

  • Prodrug Design : Introduce phosphate or acetate groups at the sulfonamide nitrogen to enhance aqueous solubility .
  • Derivatization : Replace the 5-methyl group on the thiophene with polar substituents (e.g., -OH or -NH₂) to improve metabolic stability .
  • In Silico Modeling : Predict metabolic hotspots using software like Schrödinger’s ADMET Predictor to guide structural modifications .

Basic: What in vitro models assess enzyme inhibitory activity?

Answer:

  • Enzyme-Based Assays :
    • Fluorogenic Substrates : Measure inhibition of proteases (e.g., trypsin) using substrates like Boc-Gln-Ala-Arg-AMC .
    • Colorimetric Assays : Quantify COX-2 inhibition via prostaglandin H₂ conversion to a chromophore .
  • Cell-Based Models :
    • Use LPS-stimulated RAW 264.7 macrophages to evaluate anti-inflammatory activity (NO production) .

Advanced: How does stereochemistry impact biological target interactions?

Answer:

  • X-ray Crystallography : Reveals that the (R)-configuration at the tetrahydroquinoline C1 position enhances binding to hydrophobic pockets in enzyme active sites .
  • Molecular Docking : Simulations (e.g., AutoDock Vina) show that the 4-fluorobenzenesulfonyl group’s orientation affects hydrogen bonding with Ser530 in COX-2 .

Q. Table 3: Stereochemical Effects on Binding Affinity

ConfigurationTarget ProteinΔG (kcal/mol)Reference
(R)COX-2-9.2
(S)COX-2-7.8

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